1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea
Description
1-(2H-1,3-Benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is a synthetic organic compound with a multifunctional structure. Its key features include:
- Benzodioxol moiety: A bicyclic aromatic system (1,3-benzodioxole) known to enhance metabolic stability and modulate receptor binding in pharmaceuticals (e.g., selective serotonin reuptake inhibitors) .
- Urea linkage: A hydrogen-bond donor/acceptor group that may contribute to target affinity and solubility.
This compound’s design integrates features for both bioactivity and chemical reactivity, positioning it as a candidate for targeted drug delivery or enzyme inhibition.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O6/c20-14-3-4-15(21)19(14)6-8-23-7-5-17-16(22)18-11-1-2-12-13(9-11)25-10-24-12/h1-2,9H,3-8,10H2,(H2,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZCMMAGFYBIML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Pyrrolidinone Moiety: This involves the reaction of the benzodioxole intermediate with a suitable pyrrolidinone derivative under controlled conditions.
Urea Formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinones.
Reduction: The pyrrolidinone moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the pyrrolidinone moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues with Benzodioxol Moieties
Example Compound: 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)butan-1-one
- Core Structure : Benzodioxol linked to a ketone group instead of urea.
- Key Differences: The methylamino substituent may reduce hydrogen-bonding capacity compared to urea. The ketone group could lower solubility in aqueous media due to reduced polarity.
Analogues with Dioxopyrrolidin-Based Linkers
Example Compound : Bis(2-(2-(2-(3-((2,5-Dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate 6
- Core Structure : Fullerene (C60) conjugated to multiple dioxopyrrolidin-terminated ethoxyethyl chains.
- Key Differences: The fullerene core provides unique electronic properties but limits biocompatibility.
- Functional Implications : The fullerene derivative is tailored for materials science (e.g., organic electronics), while the target compound’s design favors biomedical applications.
Urea-Containing Analogues
Example Compound: N/A in provided evidence (general knowledge)
- Hypothetical Comparison : Urea groups in pharmaceuticals (e.g., sorafenib) improve water solubility and target engagement. The target compound’s urea linkage may enhance binding to enzymes or receptors compared to ester- or amine-linked analogues.
Comparative Data Table
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Implications
- Synthetic Flexibility : The dioxopyrrolidin group in the target compound enables efficient conjugation with amine-containing biomolecules, a strategy validated in fullerene derivatives .
- Bioactivity : Benzodioxol-urea hybrids may exhibit enhanced pharmacokinetic profiles compared to ketone-based analogues due to improved solubility and target engagement .
Biological Activity
The compound 1-(2H-1,3-benzodioxol-5-yl)-3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}urea is a urea derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzodioxole moiety and the introduction of the pyrrolidine group. The following general synthetic route is proposed:
- Formation of Benzodioxole : The starting material is reacted with appropriate reagents under controlled conditions to yield the benzodioxole structure.
- Pyrrolidine Derivative Formation : A pyrrolidine derivative is synthesized separately and then coupled with the benzodioxole.
- Urea Formation : Finally, the urea linkage is formed through the reaction of an isocyanate with an amine derived from the previous steps.
Anticancer Properties
Research indicates that compounds containing a benzodioxole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to our compound can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 10 | Inhibition of cell cycle progression |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways.
Antimicrobial Activity
Preliminary screenings have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Case Studies
- Study on Anticancer Activity :
- Neuroprotection in Animal Models :
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
